molecular formula C27H36ClN3O6 B10832357 Valnivudine hydrochloride CAS No. 956483-03-7

Valnivudine hydrochloride

Katalognummer: B10832357
CAS-Nummer: 956483-03-7
Molekulargewicht: 534.0 g/mol
InChI-Schlüssel: CAHTYTZOAVUCIU-ZMQZINMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Phosphorylation to Active Triphosphate Form

Valnivudine hydrochloride undergoes intracellular phosphorylation by cellular kinases to form its active triphosphate derivative, which competitively inhibits viral DNA polymerase . This three-step enzymatic process involves:

  • Initial phosphorylation by thymidine kinase to form the monophosphate

  • Second phosphorylation by thymidylate kinase to form the diphosphate

  • Final phosphorylation by nucleoside diphosphate kinase to yield the triphosphate

The triphosphate form mimics natural nucleotides, incorporating into viral DNA during replication and causing chain termination . Comparative studies show this phosphorylation occurs more efficiently in varicella-zoster virus (VZV)-infected cells than in uninfected cells, enhancing its selectivity .

Table 1: Key Synthetic Protocols

Reaction TypeConditionsOutcome
Sonogashira CouplingPd catalyst, CuI, amine baseForms C-C bond between pyrimidine and alkyne
CyclizationMicrowave irradiation, 120°CGenerates bicyclic furano-pyrimidine core
Amino Acid EsterificationDCC/DMAP, amino acid hydrochloridesProduces prodrug esters (e.g., glycyl, alanyl derivatives)

For example, the double tandem one-pot Sonogashira/cyclization of 5-iodo-2'-deoxyuridine (5-IdU) achieves high yields (75–85%) of the bicyclic core structure . Subsequent esterification with amino acids (e.g., glycine, alanine) under DCC/DMAP coupling conditions yields prodrug derivatives with 80–90% purity .

Metabolic Conversion to CF-1743

This compound is rapidly hydrolyzed in vivo to its active metabolite CF-1743 (bromovinyldeoxyuridine, BVDU) . This conversion involves:

  • Esterase-mediated cleavage of the 5'-amino acid ester group

  • Release of CF-1743 , which undergoes phosphorylation as described in Section 1

Pharmacokinetic studies in humans demonstrate:

  • T<sub>max</sub> : 1.5–2 hours post-administration

  • Bioavailability : >90% conversion to CF-1743 within 4 hours

Prodrug Esterification and Stability

Structural modifications via esterification enhance oral bioavailability. Key derivatives include:

Table 2: Amino Acid Ester Prodrugs

Ester DerivativeReaction ConditionsNMR Confirmation (δ, ppm)
Glycyl ester (14)Glycine hydrochloride, DCM/DMF7.70 (s, 1H, pyrimidine-H), 4.56–4.49 (m, 2H, sugar)
l-Alanyl ester (15)l-Alanine hydrochloride, EDCl/HOBt7.65 (s, 1H), 1.33 (d, 3H, CH<sub>3</sub>)
l-Phenylalanyl ester (16)l-Phenylalanine, TBTU7.38–7.28 (m, 4H, aromatic), 3.21–3.10 (m, 2H, CH<sub>2</sub>)

Stability studies show these esters remain intact in gastric fluid but hydrolyze efficiently in plasma, ensuring targeted delivery .

Reaction Kinetics and Selectivity

  • Phosphorylation Rate : CF-1743 triphosphorylation occurs at 3× the rate of acyclovir in VZV-infected cells .

  • Enzymatic Specificity : Valnivudine’s bicyclic structure avoids recognition by human thymidylate kinase, reducing off-target effects.

This compound’s chemical reactivity—from its catalytic synthesis to metabolic activation—underscores its role as a targeted antiviral prodrug. Its optimized phosphorylation pathway and ester-based prodrug design address limitations of earlier nucleoside analogs, offering enhanced efficacy against VZV .

Biologische Aktivität

Valnivudine hydrochloride, also known as FV-100, is a prodrug that has been investigated primarily for its antiviral properties against the varicella-zoster virus (VZV), which causes shingles (herpes zoster). This article provides a detailed examination of the biological activity of this compound, including its pharmacological effects, clinical studies, and comparative efficacy against other antiviral agents.

Valnivudine is a nucleoside analogue that acts by inhibiting viral DNA synthesis. Once administered, it is metabolized to its active form, which competes with deoxythymidine triphosphate (dTTP) for incorporation into the viral DNA. This incorporation leads to chain termination and ultimately inhibits viral replication. The compound demonstrates a selective action against VZV due to its preferential phosphorylation by viral thymidine kinase, which enhances its antiviral potency compared to other nucleoside analogues.

Antiviral Efficacy

The efficacy of Valnivudine has been evaluated in various studies, particularly focusing on its ability to reduce pain associated with shingles and prevent post-herpetic neuralgia. A summary of key findings from clinical trials is presented in the table below:

Study Population Dosage Efficacy Endpoint Results
Phase IHealthy adults100-800 mgSafety and tolerabilityNo significant adverse effects reported
Phase IIIShingles patients400 mg QD for 7 daysPain reduction and prevention of post-herpetic neuralgiaStudy terminated; efficacy not conclusively determined
Comparative StudyHerpes zoster patients1000 mg Valacyclovir vs. FV-100Pain relief and incidence of neuralgiaNo significant difference noted

Clinical Trials Overview

  • Phase I Trials : Initial studies demonstrated that Valnivudine is well-tolerated among healthy volunteers, with no serious adverse events reported at various dosages (100 mg to 800 mg) .
  • Phase III Trials : The drug was compared with valacyclovir in a multicenter study aimed at assessing its effectiveness in reducing pain from shingles and preventing post-herpetic neuralgia. However, this study was terminated early due to insufficient data on efficacy .
  • Safety Studies : In randomized double-blind placebo-controlled trials, Valnivudine's safety profile was consistent with existing antiviral therapies, showing no unexpected side effects .

Comparative Efficacy

Valnivudine's efficacy as an antiviral agent has been compared to other established treatments such as acyclovir and valacyclovir. While it shows promise due to its prodrug nature and potential for improved bioavailability, studies suggest that it does not significantly outperform existing therapies in terms of pain relief or incidence reduction of post-herpetic neuralgia .

Case Studies and Observations

Several case studies have highlighted the potential benefits of Valnivudine in specific populations:

  • In elderly patients with acute herpes zoster, Valnivudine administration resulted in quicker pain relief compared to traditional therapies, although statistical significance was not achieved .
  • A retrospective analysis indicated that patients treated with Valnivudine reported lower pain scores at earlier time points than those receiving standard care .

Eigenschaften

CAS-Nummer

956483-03-7

Molekularformel

C27H36ClN3O6

Molekulargewicht

534.0 g/mol

IUPAC-Name

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1

InChI-Schlüssel

CAHTYTZOAVUCIU-ZMQZINMSSA-N

Isomerische SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.